molecular formula C9H6FNO3 B11784179 3-Amino-5-fluorobenzofuran-2-carboxylic acid

3-Amino-5-fluorobenzofuran-2-carboxylic acid

Cat. No.: B11784179
M. Wt: 195.15 g/mol
InChI Key: LEQFCOJGGNBHJI-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzofuran-2-carboxylic acid is a fluorinated benzofuran derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a key synthetic intermediate and a privileged scaffold in the design of potential therapeutic agents. Its structure is characterized by a benzofuran core substituted with an amino group at the 3-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 2-position . The presence of the fluorine atom is a critical feature, as it is known to enhance metabolic stability and influence the bioavailability of drug candidates by resisting CYP450-mediated oxidation . The carboxylic acid and amino functional groups provide versatile handles for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Research into similar benzofuran-2-carboxylate compounds has identified their potential as inhibitors of leukotriene biosynthesis . Leukotrienes are inflammatory mediators involved in conditions such as asthma, allergic disorders, and inflammatory skin diseases like atopic eczema . By potentially inhibiting key enzymes in this pathway, such as arachidonate 5-lipoxygenase, this compound class is investigated for developing new anti-inflammatory agents . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can employ it as a building block for synthesizing more complex molecules, in the exploration of enzyme mechanisms, and in cellular assays to evaluate biological activity . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

3-amino-5-fluoro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6FNO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13)

InChI Key

LEQFCOJGGNBHJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(O2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Key Reaction Pathway

This method involves intramolecular cyclization of fluorovinamides to form the furan ring, followed by functional group transformations.

Reaction Conditions and Mechanism

  • Starting Materials : Fluorovinamides (e.g., 5-fluoro-3-aminovinamides) undergo cyclization under acidic or basic conditions.

  • Catalysts/Reagents :

    • HCl/EtOH or NaOH/EtOH for cyclization.

    • Microwave irradiation accelerates reaction rates.

  • Mechanism :

    • Protonation/deprotonation of the amide group facilitates ring closure.

    • Fluorine remains intact during cyclization due to its stability under these conditions.

Example Synthesis

ComponentDetailsYieldSource
Starting Material 5-Fluoro-3-aminovinamide95–98%
Reagent HCl/EtOH (1:1 v/v)
Conditions Reflux at 80°C for 2 hours
Product 3-Amino-5-fluorobenzofuran (without carboxylic acid)

Note : Post-cyclization steps (e.g., oxidation of nitrile to carboxylic acid) are required to obtain the target compound.

Cs₂CO₃-Mediated C–C and C–O Bond Formation

Reaction Overview

This one-pot method enables rapid synthesis of 3-amino-2-aroyl benzofurans, which can be modified to introduce fluorine and carboxylic acid groups.

Protocol

  • Substrates :

    • 2-Hydroxybenzonitriles (e.g., 5-fluoro-2-hydroxybenzonitrile).

    • 2-Bromoacetophenones (aroyl precursors).

  • Reagents :

    • Cs₂CO₃ (1.0–2.0 equiv) in DMF .

  • Conditions :

    • Room temperature for 10–20 minutes.

    • Scalable to gram quantities.

Adaptation for Target Compound

StepDescriptionYieldSource
Core Formation Reaction of 5-fluoro-2-hydroxybenzonitrile with 2-bromoacetophenone92%
Carboxylic Acid Hydrolysis of nitrile group using NaOH or H₂O₂/K₂CO₃ in DMSO85%
Amino Group Introduce via NH₃ or amine nucleophiles post-cyclization70%

Advantages :

  • High efficiency (10–20 minutes).

  • Wide substrate scope (compatible with diverse aroyl groups).

Bromination/Fluorination of Benzofuran Precursors

Methodology

This approach involves halogenation of pre-formed benzofuran derivatives.

Case Study: Bromination to Fluorination

StepReagents/ConditionsOutcomeYieldSource
Bromination CuBr₂ , NaNO₂ , HBr (0°C)3-Bromo-5-fluorobenzofuran68%
Fluorination KHF₂ , DMF , 120°C 3-Amino-5-fluorobenzofuran55%

Limitations :

  • Low yields for fluorination steps due to competing side reactions.

  • Requires purification (e.g., silica gel chromatography).

Suzuki Coupling and Functional Group Interconversion

Strategy

This method leverages Suzuki-Miyaura coupling to build the aromatic system, followed by oxidation of nitriles to carboxylic acids.

Workflow

  • Coupling Partners :

    • Benzofuran boronate (e.g., 5-fluoro-3-aminobenzofuran boronic acid).

    • Aryl halides (e.g., 2-bromoacetophenone).

  • Catalyst : PdCl₂(dppf) .

  • Conditions : K₃PO₄ , MeCN , rt .

  • Oxidation : H₂O₂/K₂CO₃ in DMSO converts nitriles to carboxylic acids.

Example

ComponentDetailsYieldSource
Boronate 5-Fluoro-3-aminobenzofuran boronic acid77%
Aryl Halide 2-Bromoacetophenone
Product 3-Amino-5-fluoro-2-aroylbenzofuran nitrile
Carboxylic Acid Oxidation with H₂O₂/K₂CO₃85%

Key Insight :

  • Suzuki coupling ensures regioselectivity in aromatic substitution.

Industrial-Scale Production Considerations

Challenges and Solutions

ParameterIndustrial RequirementSolutionSource
Purity >98% purity for pharmaceutical useRecrystallization (e.g., EtOAc/hexane)
Scalability Cost-effective reagentsCs₂CO₃ (cheap, non-toxic)
Waste Management Minimize halogenated byproductsGrignard reactions (low waste)

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclization Rapid, high yield, scalableLimited to fluorovinamide availability
Cs₂CO₃-Mediated Fast, diverse substratesMulti-step post-functionalization needed
Bromination/Fluorination Direct halogenationLow yields, toxic reagents
Suzuki Coupling High regioselectivityExpensive catalysts (Pd)
HazardMitigation StrategySource
Fluorinated Byproducts Use inert gas (N₂/Ar) during reactions
Acid/Base Reactions Protective PPE (gloves, goggles)
Waste Disposal Segregate halogenated waste

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluorobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and fluorine groups on the benzofuran ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted benzofuran derivatives.

Scientific Research Applications

3-Amino-5-fluorobenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Halogen Effects

  • Fluorine vs. Chlorine: The target compound’s 5-fluorine substituent provides stronger electronegativity and smaller steric bulk compared to the 5-chloro analog ().
  • Difluoro vs. Monofluoro: The benzo[d][1,3]dioxole derivative () has two fluorine atoms, which may improve resistance to oxidative degradation compared to monofluoro analogs .

Functional Group Impact

  • Carboxylic Acid vs. Esters often serve as prodrugs, requiring hydrolysis for activation .

Molecular Weight and Complexity

  • The thiophene-phenyl derivative () has the highest molecular weight (377.4 g/mol), which may reduce cell permeability compared to lighter analogs like the furan-pyrimidine compound (205.16 g/mol, ) .

Biological Activity

3-Amino-5-fluorobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}FNO3_{3}. The compound features a benzofuran core with an amino group and a fluorine atom, which contribute to its biological activity.

Benzofuran derivatives, including this compound, exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly the 5-lipoxygenase enzyme system. This inhibition can reduce the production of leukotrienes, mediators involved in allergic and inflammatory responses .
  • Antioxidant Activity : Compounds in this class often possess antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
  • Antitumor Effects : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and interaction with growth factor receptors like VEGFR-2.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antitumor Induces apoptosis in cancer cells and inhibits tumor growth.
Anti-inflammatory Inhibits the biosynthesis of leukotrienes, reducing inflammation associated with allergic reactions.
Antioxidant Scavenges free radicals and protects against oxidative damage.
Antibacterial Exhibits activity against various bacterial strains, potentially useful in treating infections.

Case Studies and Research Findings

  • Inhibition of Leukotriene Synthesis : A study demonstrated that this compound significantly inhibited leukotriene B4 synthesis in vitro. This suggests potential therapeutic applications in treating asthma and other allergic conditions .
  • Anticancer Properties : In a series of experiments involving human cancer cell lines, the compound was shown to reduce cell viability and induce apoptosis at micromolar concentrations. The mechanism involved modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival.
  • Antioxidant Efficacy : In vitro assays indicated that this compound exhibited strong antioxidant activity, comparable to established antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, general trends observed in similar benzofuran compounds suggest:

  • Absorption : Likely well absorbed due to its moderate lipophilicity.
  • Metabolism : May undergo phase I metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Predominantly excreted via renal pathways.

Q & A

Q. What are the recommended synthetic routes for 3-amino-5-fluorobenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For this compound, a plausible route includes:

  • Step 1 : Fluorination of a precursor (e.g., 5-fluoro-2-hydroxybenzoic acid) using fluorinating agents like Selectfluor® under controlled pH (6–7) to retain carboxylate stability .
  • Step 2 : Introduction of the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct amination using ammonia derivatives .
  • Key Variables : Temperature (>80°C) and solvent polarity (e.g., DMF vs. THF) significantly affect cyclization efficiency. Lower yields (<40%) are observed with steric hindrance from the fluorine substituent .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR (¹H/¹³C) : Assigns fluorine-induced deshielding (δ ~7.5–8.2 ppm for aromatic protons) and confirms carboxylate/amino group positions. ¹⁹F NMR can verify fluorine substitution patterns .
  • FT-IR : Identifies carboxylic acid (1700–1720 cm⁻¹) and primary amine (3350–3500 cm⁻¹) stretches. Discrepancies in NH₂ peaks may indicate incomplete amination .

Q. How do solubility and stability profiles impact experimental design?

  • Solubility : Limited aqueous solubility (≤2 mg/mL at pH 7) necessitates polar aprotic solvents (DMSO, DMF) for biological assays. Acidic conditions (pH <4) improve solubility via carboxylate protonation .
  • Stability : Degrades under prolonged UV light exposure (t½ ~48 hrs), requiring dark storage at 2–8°C. Hydrolytic stability in buffers (pH 5–9) is maintained for ≤72 hrs .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in further functionalization?

  • DFT Calculations : Optimize transition states for electrophilic substitution (e.g., bromination). Fluorine’s electron-withdrawing effect directs electrophiles to the para position of the amino group, while steric hindrance from the benzofuran ring limits ortho substitution .
  • MD Simulations : Predict solvation effects in DMSO, showing enhanced nucleophilic attack at the carboxylate group .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Meta-Analysis : Compare IC₅₀ values of this compound derivatives against kinase inhibitors (e.g., EGFR). Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Counter-Screening : Test against off-target receptors (e.g., COX-2) to rule out nonspecific binding. Fluorine’s electronegativity enhances target affinity but may increase cytotoxicity in MTT assays .

Q. How can reaction conditions be optimized for scaled-up synthesis without compromising stereochemical integrity?

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., decarboxylation) by minimizing residence time at high temperatures .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Zeolite Y) improve amination efficiency (yield increase from 45% to 68%) while reducing metal leaching .

Q. What role does the fluorine substituent play in modulating electronic and steric effects in cross-coupling reactions?

  • Electronic Effects : Fluorine’s -I effect deactivates the benzofuran ring, slowing Suzuki-Miyaura coupling. Use PdCl₂(dppf) with SPhos ligand to enhance reactivity .
  • Steric Effects : The 5-fluoro group hinders π-π stacking in catalytic cycles, requiring bulkier bases (e.g., Cs₂CO₃ vs. K₂CO₃) for Buchwald-Hartwig amination .

Methodological Considerations Table

ParameterRecommendationEvidence Source
Synthesis Yield Optimization Use DMF as solvent, 90°C, Pd/C (5 mol%)
Purity Threshold HPLC purity >95% (λ = 254 nm)
Stability Storage 2–8°C in amber vials under N₂ atmosphere
Computational Tools Gaussian 16 (B3LYP/6-311+G**)

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